1-(Pyridin-4-yl)-4-tritylpiperazine
Overview
Description
“1-(Pyridin-4-yl)-4-tritylpiperazine” is a compound that contains a piperazine ring, which is a heterocyclic amine, and a pyridine ring, which is a basic heterocyclic aromatic organic compound . The trityl group is a triphenylmethyl group, which is a common protecting group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring attached to a pyridine ring via a single bond. The trityl group would add significant bulk to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine and piperazine rings. Pyridine is a basic aromatic heterocycle and can undergo electrophilic substitution reactions . Piperazine is a secondary amine and can participate in reactions typical of this functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and a piperazine ring could contribute to its lipophilicity, while the pyridine ring could contribute to its basicity .Scientific Research Applications
Organic Synthesis
“1-(Pyridin-4-yl)-4-tritylpiperazine” is an important raw material and intermediate used in organic synthesis . It plays a crucial role in the creation of various complex organic compounds.
Pharmaceuticals
This compound is also used in the pharmaceutical industry . It serves as a building block in the synthesis of various drugs and therapeutic agents.
Agrochemicals
In the field of agrochemicals, “this compound” is used as an intermediate in the production of various pesticides and other agrochemical products .
Production of 1-pyridin-4-yl-4-(4-vinyl-benzyl)-piperazine
This compound is used to produce 1-pyridin-4-yl-4-(4-vinyl-benzyl)-piperazine with 1-(chloromethyl)-4-vinylbenzene by heating . This reaction demonstrates its utility in creating other complex organic structures.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-pyridin-4-yl-4-tritylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3/c1-4-10-24(11-5-1)28(25-12-6-2-7-13-25,26-14-8-3-9-15-26)31-22-20-30(21-23-31)27-16-18-29-19-17-27/h1-19H,20-23H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAGUTKAAAHJHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=NC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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